molecular formula C14H13N3O4S B3048566 4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide CAS No. 1747-50-8

4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide

Cat. No.: B3048566
CAS No.: 1747-50-8
M. Wt: 319.34 g/mol
InChI Key: WIZQIGJXWBUJMH-GDNBJRDFSA-N
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Description

“4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C14H13N3O4S . It has a molecular weight of 319.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound is synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine . It crystallizes in ethanol and methanol .


Molecular Structure Analysis

The molecular structure of “4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is confirmed using a single crystal X-ray diffraction technique .


Chemical Reactions Analysis

The compound is used for the detection of selective yttrium ion (Y3+) by I-V system . A thin layer of the compound is deposited onto a glassy carbon electrode (GCE) with 5% nafion for the sensitive and selective Y3+ sensor .

Scientific Research Applications

Sensor Development

4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide (MNBBSH) derivatives have been utilized in the development of ion sensors. For instance, Hussain et al. (2017) synthesized MNBBSH compounds for the selective detection of yttrium ion (Y3+) using an I-V system. These compounds showed improved electrochemical performances like sensitivity, limit of detection, and linear dynamic range, making them suitable for detecting Y3+ in various samples, including industrial effluent and real water samples (Hussain, Rahman, Arshad, & Asiri, 2017).

Structural and Supramolecular Analysis

The crystal structures of various derivatives of MNBBSH have been studied to understand the effect of substituents on structural parameters. Salian, Foro, and Gowda (2018) investigated the structural aspects of different MNBBSH derivatives, including (E)-4-nitro-N'-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. They conducted Hirshfeld surface analysis to examine atom-atom interactions in these compounds (Salian, Foro, & Gowda, 2018).

Antibacterial Activity

Some derivatives of MNBBSH have demonstrated potential antibacterial properties. Lei et al. (2015) synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, which exhibited moderate antibacterial activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Lei, Li, Fu, Guan, & Tan, 2015).

Corrosion Inhibition

Research by Singh and Quraishi (2016) explored the use of MNBBSH derivatives as corrosion inhibitors. They synthesized novel compounds like N1,N1'-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine) and found them effective in inhibiting corrosion in mild steel, showing promise for industrial applications in corrosion prevention (Singh & Quraishi, 2016).

Mechanism of Action

The modified compound/GCE sensor exhibits better electrochemical performances such as sensitivity, limit of detection (LOD), linear dynamic range (LDR), limit of quantification (LOQ), short response time, and long-term storage ability towards the selective metal ion (Y3+) .

Properties

CAS No.

1747-50-8

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H13N3O4S/c1-11-2-8-14(9-3-11)22(20,21)16-15-10-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10-

InChI Key

WIZQIGJXWBUJMH-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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